Cas no 2167429-19-6 (2-(1-Bromobutyl)-1,3-thiazole-5-carbaldehyde)

2-(1-Bromobutyl)-1,3-thiazole-5-carbaldehyde is a brominated thiazole derivative with a reactive aldehyde functional group, making it a versatile intermediate in organic synthesis. Its structure combines a thiazole core with a bromobutyl side chain, enabling selective modifications for applications in pharmaceuticals, agrochemicals, and material science. The bromine substituent facilitates nucleophilic substitution reactions, while the aldehyde group allows for further derivatization via condensation or reduction. This compound is particularly valuable in heterocyclic chemistry for constructing complex molecular frameworks. Its stability under controlled conditions ensures reliable handling in synthetic workflows. Suitable for research and industrial use, it offers a balance of reactivity and selectivity for advanced chemical transformations.
2-(1-Bromobutyl)-1,3-thiazole-5-carbaldehyde structure
2167429-19-6 structure
Product Name:2-(1-Bromobutyl)-1,3-thiazole-5-carbaldehyde
CAS No:2167429-19-6
MF:C8H10BrNOS
MW:248.140100002289
CID:5761778
PubChem ID:165793371
Update Time:2025-05-25

2-(1-Bromobutyl)-1,3-thiazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(1-bromobutyl)-1,3-thiazole-5-carbaldehyde
    • 2167429-19-6
    • EN300-1269755
    • 2-(1-Bromobutyl)-1,3-thiazole-5-carbaldehyde
    • Inchi: 1S/C8H10BrNOS/c1-2-3-7(9)8-10-4-6(5-11)12-8/h4-5,7H,2-3H2,1H3
    • InChI Key: PAABCDPTXUMOKX-UHFFFAOYSA-N
    • SMILES: BrC(C1=NC=C(C=O)S1)CCC

Computed Properties

  • Exact Mass: 246.96665g/mol
  • Monoisotopic Mass: 246.96665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 58.2Ų

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Additional information on 2-(1-Bromobutyl)-1,3-thiazole-5-carbaldehyde

Comprehensive Overview of 2-(1-Bromobutyl)-1,3-thiazole-5-carbaldehyde (CAS No. 2167429-19-6)

2-(1-Bromobutyl)-1,3-thiazole-5-carbaldehyde (CAS No. 2167429-19-6) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound belongs to the thiazole family, a heterocyclic structure known for its diverse biological activities and applications in drug discovery. The presence of both a bromobutyl group and an aldehyde functionality in its molecular structure makes it a versatile intermediate for synthesizing more complex molecules.

In recent years, the demand for thiazole derivatives has surged due to their potential in addressing global challenges such as antimicrobial resistance and sustainable agriculture. Researchers are particularly interested in 2-(1-Bromobutyl)-1,3-thiazole-5-carbaldehyde for its role in developing novel antifungal agents and pesticides, which align with the growing need for eco-friendly alternatives. The compound’s unique structure allows for selective modifications, enabling scientists to fine-tune its properties for targeted applications.

The synthesis of 2-(1-Bromobutyl)-1,3-thiazole-5-carbaldehyde involves multi-step organic reactions, including bromination and formylation, which are critical for achieving high purity and yield. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its molecular identity and ensure compliance with industry standards. This rigorous quality control is essential for its use in high-value sectors like pharmaceutical intermediates and specialty chemicals.

From an industrial perspective, CAS No. 2167429-19-6 is often discussed in the context of green chemistry and process optimization. Companies are investing in scalable and sustainable production methods to meet the rising demand while minimizing environmental impact. This aligns with the broader trend of circular economy practices, where waste reduction and energy efficiency are prioritized.

In the academic realm, 2-(1-Bromobutyl)-1,3-thiazole-5-carbaldehyde is frequently cited in studies exploring structure-activity relationships (SAR). Its electrophilic aldehyde group and bromoalkyl chain offer reactive sites for further derivatization, making it a valuable tool for medicinal chemists. For instance, it has been investigated as a precursor for anticancer drug candidates and neuroprotective agents, reflecting its multidisciplinary relevance.

Market analysts highlight the compound’s potential in emerging economies, where the pharmaceutical and agrochemical sectors are expanding rapidly. Its compatibility with high-throughput screening platforms further enhances its appeal for drug discovery pipelines. Additionally, the rise of AI-driven molecular design has spurred interest in thiazole-based scaffolds, with CAS No. 2167429-19-6 serving as a key reference point for computational modeling.

To address common queries from researchers, 2-(1-Bromobutyl)-1,3-thiazole-5-carbaldehyde is typically stored under inert conditions to prevent degradation. Its solubility profile (e.g., in polar aprotic solvents like DMSO) and stability data are critical for experimental planning. FAQs often revolve around its handling precautions, synthetic protocols, and commercial availability, which are thoroughly documented in supplier catalogs and scientific literature.

In summary, 2-(1-Bromobutyl)-1,3-thiazole-5-carbaldehyde (CAS No. 2167429-19-6) exemplifies the intersection of innovation and practicality in modern chemistry. Its applications span from life sciences to industrial catalysis, driven by its adaptable chemical framework. As research continues to uncover new possibilities, this compound is poised to remain a focal point in the quest for sustainable and impactful scientific solutions.

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